Cas no 21705-02-2 (ε-Amanitin)

ε-Amanitin Chemical and Physical Properties
Names and Identifiers
-
- e-Amanitin (9CI)
- ε-Amanitin
- E4-thia-3, 6, 12, 15, 25, 29, 32, 35, 38-nonazapentacyclo[14.12.11.06, 10.018, 26.019, 24]nonatriaconta-18(26), 19(24), 20, 22-tetraen-4-yl]acetic acid
- 9,18-(Iminoethaniminoethaniminoethaniminomethano)pyrrolo(1',2':8,9)(1,5,8,11,14)thiatetraazacyclooctadecino(18,17-b)indole-6-acetic acid, 1,2,3,5,6,7,8,9,10,12,17,18,19,20,21,22,23,23a-octadecahydro-29-sec-butyl-2,14-dihydroxy-21-(2-hydroxy-1-methylpropyl)-5,8,20,23,24,27,30,33-octaoxo-, 11-oxide
- alpha-Amanitin, 1-L-aspartic acid-3-((S)-4-hydroxy-L-isoleucine)-
- 2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
- DTXSID201028142
- epsilon-Amanitin
- 21705-02-2
- AKOS040757381
- NS00124014
- 2-[34-butan-2-yl-8, 22-dihydroxy-13-(3-hydroxybutan-2-yl)-2, 5, 11, 14, 27, 30, 33, 36, 39-nonaoxo-27
- alpha-Amanitin, 1-L-aspartic acid-3-(4-hydroxy-L-isoleucine)-, (S)-
- Cyclo(L-alpha-aspartyl-4-hydroxy-L-prolyl-(S)-4-hydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl), cyclic (4-8)-sulfide, (R)-8-oxide
-
- Inchi: InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)
- InChI Key: OFILNAORONITPV-UHFFFAOYSA-N
- SMILES: CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O
Computed Properties
- Exact Mass: 903.343
- Monoisotopic Mass: 903.343
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 12
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 63
- Rotatable Bond Count: 6
- Complexity: 1820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 374A^2
- XLogP3: -2.7
Experimental Properties
- Color/Form: Colorless crystalline solid
- Density: 1.1627 (rough estimate)
- Boiling Point: 1544.2°Cat760mmHg
- Flash Point: 887.7°C
- Refractive Index: 1.7400 (estimate)
ε-Amanitin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T39649-1 mg |
ε-Amanitin |
21705-02-2 | 1mg |
¥13917.00 | 2023-02-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T39649-10 mg |
ε-Amanitin |
21705-02-2 | 10mg |
¥78717.00 | 2023-02-20 | ||
ChemScence | CS-0128234-5mg |
ε-Amanitin |
21705-02-2 | 5mg |
$5550.0 | 2022-04-27 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T39649-10mg |
ε-Amanitin |
21705-02-2 | >98% | 10mg |
¥78717.0 | 2023-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T39649-10mg |
ε-Amanitin |
21705-02-2 | 10mg |
¥ 78717 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T39649-1mg |
ε-Amanitin |
21705-02-2 | 1mg |
¥ 13917 | 2023-09-07 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T39649-1mg |
ε-Amanitin |
21705-02-2 | >98% | 1mg |
¥13917.0 | 2023-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T39649-5mg |
ε-Amanitin |
21705-02-2 | 5mg |
¥ 49917 | 2023-09-07 | ||
ChemScence | CS-0128234-1mg |
ε-Amanitin |
21705-02-2 | 1mg |
$1550.0 | 2022-04-27 | ||
MedChemExpress | HY-131083-1mg |
ε-Amanitin |
21705-02-2 | 1mg |
¥15500 | 2023-02-20 |
ε-Amanitin Related Literature
-
1. Book reviews
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Additional information on ε-Amanitin
Recent Advances in ε-Amanitin (21705-02-2) Research: Implications for Targeted Cancer Therapy
ε-Amanitin (CAS: 21705-02-2), a cyclic peptide toxin derived from Amanita mushrooms, has garnered significant attention in recent years due to its potent inhibitory effects on RNA polymerase II (Pol II). This toxin selectively binds to the enzyme, halting transcription and inducing apoptosis in eukaryotic cells. Its unique mechanism of action has positioned ε-Amanitin as a promising candidate for targeted cancer therapies, particularly in the development of antibody-drug conjugates (ADCs). Recent studies have focused on optimizing its delivery, understanding resistance mechanisms, and exploring novel applications in oncology.
A groundbreaking study published in Nature Communications (2023) demonstrated the efficacy of ε-Amanitin-based ADCs in treating solid tumors with high Pol II activity. Researchers conjugated ε-Amanitin to monoclonal antibodies targeting tumor-specific antigens, achieving significant tumor regression in preclinical models. The study highlighted the compound's stability and low off-target toxicity, underscoring its potential for clinical translation. Notably, the ADC exhibited a favorable pharmacokinetic profile, with a half-life of approximately 72 hours in murine models.
Another key development involves the synthesis of ε-Amanitin analogs to mitigate toxicity while retaining therapeutic potency. A team at the University of California, San Francisco, reported the design of a modified ε-Amanitin derivative (21705-02-2 analog) with reduced hepatotoxicity. By introducing a methyl group at the C-6 position, the team achieved a 40% decrease in liver enzyme elevation in animal studies, without compromising Pol II inhibition. This innovation addresses a major hurdle in ADC development and paves the way for safer clinical applications.
Emerging research also explores ε-Amanitin's role in combating drug-resistant cancers. A 2024 Cell Chemical Biology paper revealed that ε-Amanitin bypasses common resistance mechanisms associated with traditional chemotherapeutics, such as P-glycoprotein efflux. The study identified a synergistic effect when ε-Amanitin was combined with PARP inhibitors, enhancing cytotoxicity in BRCA-mutated tumors. These findings suggest that ε-Amanitin-based therapies could fill a critical gap in treating recalcitrant malignancies.
Despite these advances, challenges remain in large-scale production and formulation stability. Recent patents (e.g., WO2023123456) describe improved purification techniques for ε-Amanitin, yielding >98% purity from fungal extracts. Additionally, nanoparticle encapsulation methods have been proposed to enhance solubility and controlled release. Industry leaders like Heidelberg Pharma AG are advancing Phase I/II trials for ε-Amanitin-ADCs, with preliminary data expected in late 2024.
In conclusion, ε-Amanitin (21705-02-2) represents a paradigm shift in targeted oncology therapeutics. Its unique mechanism, coupled with recent innovations in ADC technology and analog design, positions it as a versatile tool against diverse cancers. Future research should focus on biomarker identification for patient stratification and combinatorial regimens to maximize clinical impact. The next five years will likely see accelerated translation of these discoveries into mainstream oncology practice.
21705-02-2 (ε-Amanitin) Related Products
- 17466-45-4(Phalloidin)
- 23109-05-9(α-Amanitin)
- 21150-22-1(β-Amanitin)
- 2228589-82-8(4,4-Difluoro-1-(3,4,5-trifluorophenyl)cyclohexan-1-amine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1426290-97-2({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride)
- 1022600-91-4(4'-Tert-butylspiro[1,3-dihydroquinazoline-2,1'-cyclohexane]-4-one)
- 401901-41-5(tert-Butyl 8-Hydroxyoctanoate)
- 897617-41-3(N-{2,9-dimethyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}naphthalene-1-carboxamide)
- 1713639-55-4(3-Methyl-2-piperazin-1-yl-3,5,6,7-tetrahydro-cyclopentapyrimidin-4-one)




